4-Mercapto-2-methylphenol
Overview
Description
4-Mercapto-2-methylphenol is a chemical compound with the formula C7H8OS . It contains a total of 17 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of 4-Mercapto-2-methylphenol consists of 8 Hydrogen atoms, 7 Carbon atoms, 1 Oxygen atom, and 1 Sulfur atom . It contains a total of 17 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Chemical Reactions Analysis
Thiols, which are compounds containing an SH functional group like 4-Mercapto-2-methylphenol, can react with heavy metals forming insoluble compounds . This reaction is responsible for the biological toxicity of heavy metal salts .Physical And Chemical Properties Analysis
Thiols, like 4-Mercapto-2-methylphenol, are incapable of hydrogen bonding, thus they have lower boiling points and are less soluble in water and other polar solvents than alcohols of similar molecular weight .Scientific Research Applications
Environmental Monitoring
4-Mercapto-2-methylphenol is utilized in environmental monitoring due to its electrochemical properties. It can be detected and quantified using advanced electrochemical sensors, which are crucial for monitoring pollutants in various environments such as aquatic, atmospheric, and soil . These sensors are designed to be sensitive to specific compounds, making them ideal for tracking the presence and concentration of environmental contaminants.
Aroma Compounds Production
In the field of food chemistry, 4-Mercapto-2-methylphenol plays a role in the production of high-impact aroma compounds. It is released by microbial cysteine-S-conjugate β-lyases from its precursors and is known for contributing to the box tree and black currant flavors in wines . This compound is synthesized with high purity and used to examine β-lyase activities in various yeasts and bacteria.
Analytical Chemistry
4-Mercapto-2-methylphenol is significant in analytical chemistry, where it’s used as a standard or reagent in various chromatographic and spectroscopic methods. Its presence and concentration can be determined using techniques like NMR, HPLC, LC-MS, and UPLC, which are essential for the qualitative and quantitative analysis of complex mixtures .
Green Tea Analysis
This compound is also important in the analysis of green tea, where it contributes to the unique aroma profile of certain high-quality teas. It is identified as one of the key aroma compounds in Longjing green tea infusions, and its concentration can significantly affect the overall sensory experience of the tea .
Chemical Synthesis
Lastly, 4-Mercapto-2-methylphenol finds its application in chemical synthesis. It serves as a precursor or intermediate in the synthesis of various organic compounds. Its thiol group is particularly reactive, making it a valuable compound for constructing larger, more complex structures .
Safety and Hazards
4-Mercapto-2-methylphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful in contact with skin or if inhaled . Protective measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary target of 4-Mercapto-2-methylphenol is human carbonic anhydrase II (hCAII) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
4-Mercapto-2-methylphenol binds to the active site of hCAII. This unexpected binding mode is the result of a steric clash between the methyl group and a highly ordered water network in the active site that is further stabilized by the formation of a hydrogen bond and favorable hydrophobic contacts .
Biochemical Pathways
The binding of 4-Mercapto-2-methylphenol to hCAII affects the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate and protons . This can have downstream effects on various biochemical pathways, particularly those involving the regulation of pH and the transport of carbon dioxide and bicarbonate in various parts of the body.
Pharmacokinetics
The compound’s interaction with hcaii suggests that it may be absorbed and distributed to tissues where this enzyme is present .
Result of Action
The binding of 4-Mercapto-2-methylphenol to hCAII inhibits the enzyme’s activity, which can affect the balance of carbon dioxide and bicarbonate in the body . This can have various molecular and cellular effects, depending on the specific physiological context.
Action Environment
The action, efficacy, and stability of 4-Mercapto-2-methylphenol can be influenced by various environmental factors. For example, the compound’s binding to hCAII can be affected by the presence of other molecules in the active site of the enzyme . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity .
properties
IUPAC Name |
2-methyl-4-sulfanylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-5-4-6(9)2-3-7(5)8/h2-4,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJGOCMSBZWCNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462181 | |
Record name | 4-Mercapto-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Mercapto-2-methylphenol | |
CAS RN |
32281-01-9 | |
Record name | 4-Mercapto-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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